2-Bromo-m-xylene

Description

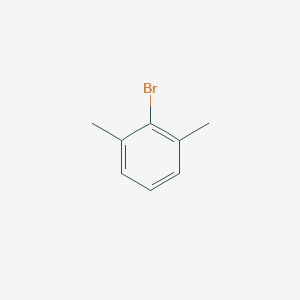

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMYVYZLMUEVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206230 | |

| Record name | Benzene, 2-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-22-7 | |

| Record name | 2-Bromo-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-m-xylene (CAS: 576-22-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Bromo-m-xylene, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Properties of this compound

This compound, also known as 1-Bromo-2,6-dimethylbenzene, is a versatile aryl halide.[1][2] Its utility in advanced organic synthesis stems from the reactivity of its carbon-bromine bond, making it a valuable precursor for a variety of chemical transformations.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 576-22-7 | [1] |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Melting Point | -10 °C | [1][5] |

| Boiling Point | 206 °C | [1][5] |

| Density | 1.389 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.555 | [1][5] |

| Flash Point | 73 °C (163.4 °F) | [2][4] |

| Solubility | Soluble in ethanol (B145695), acetone, and benzene.[5][6][7] | [5][6][7][8][9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectrum Type | Key Features/Notes | Reference(s) |

| ¹H NMR | Data available, but specific shifts require consultation of spectral databases. | [10][11] |

| ¹³C NMR | Data available, but specific shifts require consultation of spectral databases. | [12][13] |

| Infrared (IR) | FTIR, ATR-IR, and vapor phase IR spectra are available. | [14] |

| Mass Spectrometry (MS) | Data available through various spectral databases. | [14] |

Synthesis of this compound

A reliable and regioselective method for the synthesis of this compound is through the Sandmeyer-type reaction, starting from 2,6-dimethylaniline (B139824). This approach circumvents the regioselectivity challenges associated with the direct bromination of m-xylene.[3]

Experimental Protocol: Synthesis from 2,6-Dimethylaniline

This protocol details the diazotization of 2,6-dimethylaniline followed by a copper(I) bromide-mediated substitution.[1]

Materials:

-

2,6-dimethylaniline (2,6-xilidine)

-

Ethanol (EtOH)

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol, 1 equiv) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).[1]

-

Cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol, 1.3 equiv) in water (1.0 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]

-

Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.[1]

-

In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol, 0.60 equiv) in 48% aqueous HBr (4.0 mL).[1]

-

Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.[1]

-

After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.[1]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[1]

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[1]

-

Dry the organic layer over MgSO₄ and filter.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[1]

Key Reactions and Applications

This compound is a valuable building block for constructing more complex molecules, primarily through cross-coupling reactions.[3] It serves as a critical starting material in the pharmaceutical industry for the synthesis of drug candidates and in materials science for developing novel organic materials.[1][3]

Grignard Reaction

The formation of a Grignard reagent from this compound opens up a wide range of synthetic possibilities for carbon-carbon bond formation.

Representative Protocol for Grignard Reagent Formation:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.

-

Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings.

-

The reaction is often initiated with a small crystal of iodine or by gentle heating.

-

Once the reaction has started, continue the addition of this compound at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is typically stirred until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, and this compound is an excellent substrate for this reaction.[3]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.

-

Heat the reaction mixture with stirring until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information

-

Pictograms:

-

-

Signal Word: Warning[15]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][5] Avoid contact with skin, eyes, and clothing.[2][5] Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents.[2]

This guide serves as a foundational resource for the safe and effective use of this compound in a research and development context. For more detailed information, consult the referenced safety data sheets and publications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.pt [fishersci.pt]

- 16. researchgate.net [researchgate.net]

physical and chemical properties of 2-Bromo-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-m-xylene. It includes detailed information on its characteristics, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Identity and Descriptors

This compound, also known as 2-bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon derivative.[1] Its structure features a benzene (B151609) ring substituted with a bromine atom and two methyl groups at positions 1 and 3.

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3-dimethylbenzene[2] |

| Synonyms | 1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene, 2-Bromo-meta-xylene[1][3] |

| CAS Number | 576-22-7[1][4] |

| Molecular Formula | C₈H₉Br[1][4] |

| Molecular Weight | 185.06 g/mol [1][2] |

| InChI | InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3[5] |

| InChIKey | MYMYVYZLMUEVED-UHFFFAOYSA-N[5] |

| SMILES | CC1=C(Br)C(=CC=C1)C[6] |

Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][4] A summary of its key physical properties is presented below.

| Property | Value |

| Appearance | Clear colorless to yellow liquid[1][4] |

| Melting Point | -10 °C[1][4][7] |

| Boiling Point | 206 °C[1][4] |

| Density | 1.389 g/mL at 25 °C[1] |

| Flash Point | 73 °C (163.4 °F)[8] |

| Refractive Index (n20/D) | 1.555[1] |

| Vapor Pressure | 0.376 mmHg at 25°C[1] |

| Solubility | Soluble in aqueous solution. Very soluble in ethanol (B145695), acetone, and benzene.[4][9] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the bromine atom and the two methyl groups on the benzene ring.

-

Cross-Coupling Reactions: The carbon-bromine bond is reactive and readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This makes it a valuable intermediate for synthesizing complex biaryl compounds and conjugated molecular architectures, which have applications in materials science, including the development of organic semiconductors and liquid crystals.[10] For instance, it has been used to prepare 2,2',4,6,6'-pentamethylbiphenyl.[9][11]

-

Oxidation: The methyl groups can be oxidized to carboxylic acid functionalities. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert both methyl groups to yield 2-bromoisophthalic acid.[10]

-

Electrophilic Aromatic Substitution: The two electron-donating methyl groups are ortho-, para-directing activators. However, the position between the two methyl groups (position 2), where the bromine is located, is sterically hindered. The most activated sites for further electrophilic attack are positions 4 and 6 (ortho to one methyl group and para to the other).[10]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be achieved from 2,6-dimethylaniline (B139824) (2,6-xilidine) through a Sandmeyer reaction. This method is advantageous as it avoids the regioselectivity issues associated with the direct bromination of m-xylene, which predominantly yields 4-bromo-m-xylene.[10]

Materials:

-

2,6-dimethylaniline (2,6-xilidine)

-

Ethanol (EtOH)

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure: [12]

-

A solution of 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL) is prepared and cooled to 0 °C.

-

A solution of NaNO₂ (728 mg, 10.6 mmol) in water (1.0 mL) is added dropwise to the cooled mixture. The mixture is stirred at 0 °C for 15 minutes to form the diazonium salt.

-

A solution of CuBr (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL) is then added dropwise to the reaction mixture at 0 °C.

-

The mixture is heated to 95 °C and stirred for 20 minutes.

-

After cooling to room temperature, the reaction mixture is diluted with EtOAc and water.

-

The organic layer is separated, and the aqueous layer is extracted twice with EtOAc.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄ and filtered.

-

The solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel using hexane as the eluent to yield this compound as an orange oil.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 2,6-dimethylaniline.

Caption: Synthesis of this compound via Sandmeyer reaction.

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectra available for review.[5] |

| ¹³C NMR | Spectra available for review.[2][13] |

| Mass Spectrometry (MS) | Top peaks at m/z 105, 184, 186.[2] |

| Infrared Spectroscopy (IR) | FTIR spectra available for review.[2] |

Safety and Handling

This compound is considered a hazardous substance.

-

Hazards: It is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2][14]

-

Precautions: Wear protective gloves, protective clothing, and eye/face protection.[4] Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[8][14]

-

Storage: Store in a cool, well-ventilated place.[4] Keep the container tightly closed.[8]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal documentation.

References

- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]

- 2. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - this compound (C8H9Br) [pubchemlite.lcsb.uni.lu]

- 7. store.p212121.com [store.p212121.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 576-22-7 [chemicalbook.com]

- 10. This compound | High-Purity Aryl Reagent [benchchem.com]

- 11. A13130.09 [thermofisher.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to 2-Bromo-m-xylene: Structural Information, Isomers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-m-xylene, a versatile halogenated aromatic compound with significant applications in organic synthesis and as a key building block in the development of pharmaceuticals and advanced materials. This document details its structural and physical properties, explores its positional isomers, and presents detailed experimental protocols for its synthesis. Furthermore, its role as a crucial intermediate in the construction of complex molecular architectures is highlighted, providing valuable information for researchers and professionals in the chemical and pharmaceutical sciences.

Structural Information and Physical Properties

This compound, systematically named 2-bromo-1,3-dimethylbenzene, is a substituted aromatic hydrocarbon.[1] Its structure consists of a benzene (B151609) ring with two methyl groups at positions 1 and 3 (meta-xylene) and a bromine atom at position 2. This substitution pattern imparts specific reactivity and physical characteristics to the molecule. It is a clear, colorless to pale yellow liquid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 576-22-7 | [1] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][2] |

| IUPAC Name | 2-bromo-1,3-dimethylbenzene | [1] |

| Synonyms | 1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene | [2] |

| Melting Point | -10 °C | [2][3] |

| Boiling Point | 206 °C | [2][3] |

| Density | 1.389 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.555 | [2] |

Isomers of Bromo-m-xylene

The bromination of m-xylene (B151644) can result in three distinct positional isomers, each with unique physical properties and synthetic accessibility. The position of the bromine atom on the benzene ring relative to the two methyl groups significantly influences the molecule's reactivity and steric hindrance.

The three positional isomers of bromo-m-xylene are:

-

This compound: Bromine is positioned between the two methyl groups.

-

4-Bromo-m-xylene: Bromine is located ortho to one methyl group and para to the other.

-

5-Bromo-m-xylene: Bromine is situated meta to both methyl groups.

References

Solubility of 2-Bromo-m-xylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-m-xylene

This compound, also known as 1-Bromo-2,6-dimethylbenzene, is a clear, colorless to yellow liquid organic compound.[1] Its molecular structure, featuring a bromine atom positioned between two methyl groups on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. It is notably used in the preparation of pharmaceutical candidates and other complex organic molecules, such as 2,2′,4,6,6′-pentamethylbiphenyl.[2] Understanding its solubility is critical for its application in various chemical reactions and purification processes.

Solubility Data

A thorough review of available chemical literature and safety data sheets reveals a lack of specific quantitative solubility data for this compound. However, qualitative descriptions are consistently reported, which are summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility Description | Source |

| Water | 7732-18-5 | Insoluble | [3] |

| Ethanol | 64-17-5 | Very Soluble | [2][4][5] |

| Acetone | 67-64-1 | Soluble | [2][4][5] |

| Benzene | 71-43-2 | Soluble | [2][4][5] |

Note: "Soluble" and "Very Soluble" are qualitative terms and do not specify the concentration limits. For precise applications, experimental determination of solubility is required.

Experimental Protocol: Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed protocol for the Isothermal Equilibrium Gravimetric Method is provided. This method is a reliable, standard procedure for determining the thermodynamic solubility of a liquid solute in an organic solvent at a constant temperature.[6][7]

Principle

A saturated solution of this compound in a chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured. Solubility is then calculated based on these masses.[6]

Materials and Equipment

-

Solute: this compound (>98% purity)

-

Solvents: Anhydrous grade organic solvents (e.g., ethanol, acetone, benzene)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Glass syringes and filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers[6]

-

Drying oven

-

Desiccator

-

Safety Precautions

-

This compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8]

-

All procedures should be performed in a well-ventilated fume hood.[3][4]

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.[3][4]

-

Handle all organic solvents with care, keeping them away from ignition sources.[3]

Procedure

-

Preparation: Place a small magnetic stir bar into several screw-capped glass vials.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Equilibration Setup: Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to reach thermal equilibrium (approx. 30 minutes).

-

Solute Addition: Add an excess of this compound to each vial dropwise while stirring until a separate, undissolved liquid phase of the solute is clearly visible at the bottom of the vial. This ensures a saturated solution is formed.

-

Equilibration: Seal the vials tightly and allow the mixtures to stir vigorously for a set period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[9][10] The stirring time should be sufficient for the concentration of the solute in the solvent to become constant.

-

Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow the undissolved solute to settle completely.

-

Sample Extraction: Carefully draw a known volume (e.g., 2.00 mL) of the clear, supernatant (saturated solution) using a glass syringe fitted with a solvent-compatible filter. Be careful not to disturb the undissolved layer.

-

Gravimetric Analysis:

-

Dispense the extracted saturated solution into a pre-weighed (to ±0.0001 g) evaporating dish.[6]

-

Record the total mass of the dish and the saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (206 °C) to avoid loss of solute. A gentle stream of nitrogen can facilitate drying.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[7]

-

-

Data Recording: Record all masses and volumes precisely. Perform the experiment in triplicate for each solvent to ensure reproducibility.

Calculations

-

Mass of Saturated Solution (m_solution):

-

m_solution = (Mass of dish + solution) - (Mass of empty dish)

-

-

Mass of Solute (m_solute):

-

m_solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

-

Mass of Solvent (m_solvent):

-

m_solvent = m_solution - m_solute

-

-

Solubility (S): Express the solubility in desired units. A common representation is grams of solute per 100 grams of solvent.

-

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]

- 2. This compound | 576-22-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-m-xylene from 2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-m-xylene from 2,6-dimethylaniline (B139824). The primary method detailed is the Sandmeyer reaction, a reliable and widely used process in organic synthesis for the conversion of aromatic amines to aryl halides.[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical and spectroscopic data for the starting material and the final product.

Core Concepts: The Sandmeyer Reaction

The synthesis of this compound from 2,6-dimethylaniline is a classic example of the Sandmeyer reaction.[1][2] This reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 2,6-dimethylaniline, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.[4][5] This intermediate is generally unstable at higher temperatures.

-

Copper(I)-catalyzed Halogenation: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, yielding the desired this compound and nitrogen gas.[1][6][7] The reaction is an example of a radical-nucleophilic aromatic substitution.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting material and the product is presented below for easy comparison.

Table 1: Physicochemical Properties

| Property | 2,6-Dimethylaniline (Starting Material) | This compound (Product) |

| CAS Number | 87-62-7 | 576-22-7 |

| Molecular Formula | C₈H₁₁N[8] | C₈H₉Br[1] |

| Molecular Weight | 121.18 g/mol [6] | 185.06 g/mol [1] |

| Appearance | Colorless to light yellow liquid[8] | Clear colorless to yellow liquid[1] |

| Boiling Point | 214-217.9 °C[6][8] | 206 °C[1][9] |

| Melting Point | 10-12 °C[2][8] | -10 °C[1][9] |

| Density | 0.984 g/mL at 25 °C[2] | 1.389 g/mL at 25 °C[1][9] |

| Refractive Index (n20/D) | 1.560[2] | 1.555[1][9] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and diethyl ether.[8] | Soluble in aqueous solution, very soluble in ethanol, soluble in acetone (B3395972) and benzene.[9][10] |

Table 2: Spectroscopic Data

| Spectrum Type | 2,6-Dimethylaniline (Starting Material) | This compound (Product) |

| ¹H NMR | Available[11] | Available[12] |

| ¹³C NMR | Available[13] | Available[14] |

| IR | Major peaks around 1600 cm⁻¹ (C=C stretch).[7] Full spectrum available.[15] | Conforms to structure.[16] Full spectrum available.[14] |

| Mass Spectrum (GC-MS) | Available[17] | Molecular Ion peaks (m/z) at 184 and 186 due to bromine isotopes.[4][14] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 2,6-dimethylaniline.

Materials and Reagents:

-

2,6-Dimethylaniline (2,6-xylidine)

-

Ethanol (EtOH)

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol, 1 equiv) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol, 1.3 equiv) in water (1.0 mL) dropwise to the cooled mixture, maintaining the temperature at 0 °C.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol, 0.60 equiv) in 48% aqueous HBr (4.0 mL).

-

Add the CuBr solution dropwise to the diazonium salt mixture at 0 °C.

-

After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.

-

Dry the organic layer over MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound as an orange oil.

-

Expected Yield: Approximately 42% (630 mg, 3.44 mmol).

Visualizations

Reaction Pathway

Caption: The two-stage synthesis of this compound from 2,6-dimethylaniline.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]

- 2. 2,6-Dimethylaniline [chembk.com]

- 3. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. PubChemLite - this compound (C8H9Br) [pubchemlite.lcsb.uni.lu]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Solved This is 2, 6 - dimethylaniline can you please | Chegg.com [chegg.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 576-22-7 [chemicalbook.com]

- 10. This compound CAS#: 576-22-7 [m.chemicalbook.com]

- 11. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Xylidine [webbook.nist.gov]

- 16. A13130.14 [thermofisher.com]

- 17. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of m-xylene (B151644) (1,3-dimethylbenzene). It details the underlying principles governing the regioselectivity of these reactions and provides in-depth experimental protocols for key transformations, including nitration, bromination, Friedel-Crafts alkylation and acylation, and sulfonation. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams.

Core Principles: Regioselectivity in m-Xylene Substitution

The two methyl groups in m-xylene are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the stabilization of the cationic intermediate (arenium ion) formed during the reaction. In the case of m-xylene, there are four potential sites for electrophilic attack.

The positions are numbered as follows:

-

Positions 2 and 6: These positions are ortho to one methyl group and para to the other. Attack at these sites is electronically favored due to the combined activating effects of both methyl groups.

-

Position 4: This position is ortho to both methyl groups. Attack here is also electronically favored.

-

Position 5: This position is meta to both methyl groups and is the most sterically hindered. Electrophilic attack at this position is generally not observed under kinetic control.

Therefore, the primary products of electrophilic aromatic substitution on m-xylene are the 2-, 4-, and 6-substituted isomers. The distribution of these products is influenced by the nature of the electrophile and the reaction conditions, particularly steric hindrance. For instance, larger electrophiles will favor substitution at the less sterically crowded position 4.

Key Electrophilic Aromatic Substitution Reactions of m-Xylene

This section details the experimental protocols and product distributions for the most common EAS reactions of m-xylene.

Nitration

The introduction of a nitro group (-NO₂) onto the m-xylene ring is a fundamental reaction. The regioselectivity can be influenced by the nitrating agent and catalyst system.

Data Presentation: Nitration of m-Xylene

| Nitrating System | Catalyst | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | Yield (%) | Reference |

| H₂SO₄-HNO₃ | - | 14 | 86 | - | [1] |

| BF₃ | - | 16.9 | 83.1 | Low | [1][2] |

| Zr(NO₃)₄ | - | 10 | 90 | - | [1][2] |

| Zeolite Beta | Zeolite Beta | - | 87 (selectivity) | - | [1] |

| Bi(NO₃)₃·5H₂O / Acetic Anhydride (B1165640) | Zeolite H-beta | - | 89.9 (selectivity) | 89.9 | [3] |

Experimental Protocol: Nitration with Zeolite Beta Catalyst

This protocol is based on a process for the regioselective nitration of m-xylene.[1][2]

-

Apparatus Setup: A 100 mL two-necked round-bottomed flask is equipped with a reflux condenser and a dropping funnel.

-

Reactant Charging: 50 mmol of m-xylene and 500 mg of Zeolite Beta catalyst are added to the flask along with 10 mL of dichloroethane as a solvent.

-

Reaction Initiation: The mixture is heated to reflux temperature.

-

Nitrating Agent Addition: 4.23 mL of 70% nitric acid (HNO₃) is added continuously over a period of 4 hours. Water formed during the reaction is separated using a Dean-Stark apparatus.

-

Reaction Completion and Work-up: Upon completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is then washed with a base to remove excess acid.

-

Product Isolation: The isomers formed are separated by vacuum distillation.

Bromination

The bromination of m-xylene introduces a bromine atom onto the aromatic ring. The reaction is typically carried out in the presence of a Lewis acid catalyst.

Data Presentation: Bromination of m-Xylene

| Brominating Agent | Catalyst | Major Product | Yield (%) | Reference |

| Br₂ | FeBr₃ | 1-Bromo-2,4-dimethylbenzene | - | [4] |

| Br₂ / KBrO₃ | - | 4-Bromo-1,3-dimethylbenzene | 93 | [5] |

Experimental Protocol: Oxidative Bromination

This protocol is adapted from a patented method for the bromination of xylenes (B1142099).[5]

-

Apparatus Setup: A reaction vessel equipped with a stirrer and a dropping funnel is used.

-

Reactant Charging: To a mixture of 10.6 g (0.1 mol) of m-xylene, 2.84 g (0.017 mol) of potassium bromate (B103136) (KBrO₃), and 5.0 mL of water, add 7.2 g (0.045 mol) of bromine (Br₂) dropwise over 30 minutes.

-

Reaction Conditions: Maintain the temperature of the reaction mixture at 30 °C during the addition. After the addition is complete, stir the reaction mixture for 12 hours at room temperature.

-

Work-up: The layers are separated. The organic layer is washed with an aqueous solution of sodium hydroxide.

-

Product Isolation: The product is distilled at atmospheric pressure, collecting the fraction boiling at 203-205 °C to yield 4-bromo-1,3-dimethylbenzene.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the m-xylene ring using an alkyl halide and a Lewis acid catalyst.

Data Presentation: Friedel-Crafts Alkylation of m-Xylene

| Alkylating Agent | Catalyst | Major Product | Yield (%) | Reference |

| t-butyl chloride | FeCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | - | [6] |

| t-butyl chloride | AlCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | 92.5 | Calculated from[7] |

Experimental Protocol: Alkylation with tert-Butyl Chloride

This protocol is based on a laboratory experiment video.[6]

-

Apparatus Setup: To a clean, dry test tube, add m-xylene and t-butyl chloride. Clamp this test tube to a ring stand. Insert a Pasteur pipet into a thermometer adapter. Prepare a gas trap by placing moist cotton and litmus (B1172312) paper in a larger test tube.

-

Reaction Initiation: Cool the reaction mixture in an ice bath. Quickly weigh out iron(III) chloride (FeCl₃) and add it to the reaction tube. Seal the system with the thermometer adapter and place the gas trap on top.

-

Reaction Monitoring: The reaction will begin to bubble vigorously as HCl gas is evolved. Allow the reaction to proceed until the rate of bubbling slows or for 30 minutes from the time vigorous bubbling began.

-

Work-up: Remove the ice bath and allow the reaction to warm to room temperature. Prepare a microfiltration pipet with silica (B1680970) gel. Transfer the reaction mixture to the filtering pipet to remove the iron catalyst.

-

Extraction: Perform an extraction of the filtered liquid with water to remove residual HCl. Dry the organic layer with a suitable drying agent.

-

Product Isolation: Remove the solvent by heating in a sand bath. The purity of the product can be assessed by GC and IR spectroscopy.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the m-xylene ring using an acyl halide or anhydride with a Lewis acid catalyst.

Data Presentation: Friedel-Crafts Acylation of m-Xylene

| Acylating Agent | Catalyst | Major Product | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | 2,4-Dimethylacetophenone | High | [8] |

| Benzoyl chloride | Fe₂O₃/HY Zeolite | 2,4-Dimethylbenzophenone | 94.1 | [9] |

Experimental Protocol: Acylation with Benzoyl Chloride

This protocol is based on a study using a solid acid catalyst.[10]

-

Catalyst Preparation: Prepare an iron oxide supported on HY zeolite catalyst (Fe₂O₃/HY).

-

Apparatus Setup: A reaction flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reactant Charging: The Fe₂O₃/HY catalyst, m-xylene, and benzoyl chloride are added to the reaction flask.

-

Reaction Conditions: The reaction mixture is heated to an optimized temperature and stirred for a specified duration.

-

Work-up: After the reaction is complete, the catalyst is separated by filtration.

-

Product Isolation: The filtrate is then purified, for example by distillation or chromatography, to yield 2,4-dimethylbenzophenone.

Sulfonation

Sulfonation of m-xylene involves the introduction of a sulfonic acid group (-SO₃H). The regioselectivity is dependent on the sulfonating agent and reaction temperature.

Data Presentation: Sulfonation of m-Xylene in Aqueous Sulfuric Acid at 25.0°C

| Sulfonating Entity | 2-m-xylene-sulfonic acid (%) | 4-m-xylene-sulfonic acid (%) | 5-m-xylene-sulfonic acid (%) | Reference |

| H₂S₂O₇ | 14.5 ± 0.6 | 84.3 ± 0.6 | 1.2 ± 0.2 | [11][12] |

| H₃SO₄⁺ | 0.5 ± 0.2 | 98.9 ± 0.4 | 0.6 ± 0.2 | [11][12] |

Experimental Protocol: Sulfonation to m-Xylene-4-sulfonic acid

This protocol is based on a patented continuous process.[13]

-

Apparatus Setup: A continuous reactor equipped with a stirrer is used.

-

Reactant Feeding: m-Xylene and 98% concentrated sulfuric acid are continuously fed into the reactor. A recycled stream of the reaction product can also be fed.

-

Reaction Conditions: The reaction is carried out at 75°C under atmospheric pressure. The sulfuric acid concentration in the reaction mixture is maintained between 70-78% by weight.

-

Product Crystallization: The reaction product liquid is cooled to crystallize m-xylene-4-sulfonic acid.

-

Product Isolation: The crystals are separated from the filtrate. The filtrate, containing sulfuric acid, can be recycled back to the reactor.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 3. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]

- 4. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]

- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 8. youtube.com [youtube.com]

- 9. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JPS58157760A - Preparation of m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Regioselectivity in the Bromination of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic bromination of m-xylene (B151644). The document details the underlying chemical principles, the influence of various reaction parameters, and provides detailed experimental protocols for the synthesis of key bromo-m-xylene isomers.

Introduction: The Principles of Regioselectivity in m-Xylene Bromination

The bromination of m-xylene is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effects of the two methyl substituents on the aromatic ring. Methyl groups are activating and ortho-, para-directing.[1][2][3][4][5] In m-xylene, the two methyl groups are positioned meta to each other. Their activating effects are additive at the 2-, 4-, and 6-positions, making these sites electronically favorable for electrophilic attack. Conversely, the 5-position is deactivated as it is meta to both methyl groups.

However, electronic activation is not the sole determinant of regioselectivity. Steric hindrance also plays a crucial role. The 2-position, situated between the two methyl groups, is sterically hindered, making it a less favorable site for the approach of the electrophile.[6][7] Consequently, electrophilic bromination of m-xylene predominantly yields substitution at the 4- and 6-positions, which are electronically activated and sterically accessible. Due to symmetry, the 4- and 6-positions are equivalent, leading to a single major product: 4-bromo-1,3-dimethylbenzene.

Data Presentation: Quantitative Analysis of Product Distribution

The regioselectivity of the bromination of m-xylene is significantly influenced by the choice of catalyst and other reaction conditions. The following tables summarize the quantitative data on product distribution from various experimental setups.

| Catalyst | Time | 2-Bromo-1,3-dimethylbenzene (%) | 4-Bromo-1,3-dimethylbenzene (%) | 5-Bromo-1,3-dimethylbenzene (%) | Dibromo-m-xylenes (%) | Reference |

| GaCl₃ (5 mol%) | 1 min | 5 | 15 | trace | 64 | [4] |

| GaCl₃ (5 mol%) | 12 h | 11 | 30 | 19 | 31 | [4] |

| AlCl₃ (5 mol%) | 1 min | 9 | 83 | trace | Not Detected | [4] |

Table 1: Product distribution in the bromination of m-xylene with GaCl₃ and AlCl₃ catalysts in methylcyclohexane (B89554) at room temperature.[4] The data indicates that AlCl₃ is highly selective for the formation of 4-bromo-1,3-dimethylbenzene, while GaCl₃ leads to a more complex mixture of isomers and dibrominated products, with the product distribution evolving over time.

| Brominating System | Temperature (°C) | Yield of 4-bromo-1,3-dimethylbenzene (%) | Purity (%) | Reference |

| Br₂ / KBrO₃ / H₂O | 30 | 93 | 98 | [2] |

| Br₂ / NaBrO₃ / H₂O | 50 | - | - | [2] |

| HBr / KBrO₃ / H₂O | 60 | 88.5 | 98.5 | [2] |

Table 2: Yield and purity of 4-bromo-1,3-dimethylbenzene under different oxidative bromination conditions. These methods demonstrate high yields and selectivities for the desired 4-bromo isomer.

Experimental Protocols

Detailed methodologies for the synthesis of the primary monobrominated isomers of m-xylene are provided below.

Synthesis of 4-bromo-1,3-dimethylbenzene

Method 1: Bromination using Bromine and Potassium Bromate (B103136)

-

Reagents:

-

m-Xylene: 10.6 g (0.1 mol)

-

Potassium bromate (KBrO₃): 2.84 g (0.017 mol)

-

Bromine (Br₂): 7.2 g (0.045 mol)

-

Water: 5.0 mL

-

Aqueous sodium hydroxide (B78521) solution

-

-

Procedure:

-

To a mixture of m-xylene, potassium bromate, and water, add bromine dropwise over 30 minutes, maintaining the reaction temperature at 30°C.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with an aqueous solution of sodium hydroxide.

-

Distill the organic layer at atmospheric pressure, collecting the fraction boiling at 203-205°C.[2]

-

-

Expected Outcome: 17.0 g of 4-bromo-1,3-dimethylbenzene (93% yield), with a purity of 98% as determined by GLC.[2]

Method 2: Bromination using Hydrobromic Acid and Potassium Bromate

-

Reagents:

-

m-Xylene: 10.62 g (0.100 mol)

-

Potassium bromate (KBrO₃): 5.55 g (0.033 mol)

-

44% Aqueous hydrobromic acid (HBr): 17.36 g (0.095 mol)

-

Water: 6 mL

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

To a mixture of m-xylene, potassium bromate, and water, add the 44% aqueous hydrobromic acid dropwise over 30 minutes, maintaining the reaction temperature at 60°C.

-

Stir the reaction mixture for 1 hour.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with an aqueous solution of sodium hydroxide.

-

Distill the organic layer at atmospheric pressure, collecting the fraction boiling at 203-205°C.[2]

-

-

Expected Outcome: 16.1 g of 4-bromo-1,3-dimethylbenzene (88.5% yield), with a purity of 98.5% as determined by GLC.[2]

Synthesis of 2-bromo-1,3-dimethylbenzene (via Sandmeyer Reaction)

Direct bromination is not a viable route for the synthesis of 2-bromo-1,3-dimethylbenzene due to steric hindrance. The Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824), provides a regioselective pathway.

-

Reagents:

-

2,6-Dimethylaniline: 1.0 mL (8.12 mmol)

-

Ethanol (B145695) (EtOH): 8.0 mL

-

48% Aqueous hydrobromic acid (HBr): 4.0 mL

-

Sodium nitrite (B80452) (NaNO₂): 728 mg (10.6 mmol) in 1.0 mL of water

-

Copper(I) bromide (CuBr): 699 mg (4.87 mmol) in 4.0 mL of 48% aqueous HBr

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 2,6-dimethylaniline in ethanol and 48% aqueous HBr.

-

Cool the solution to 0°C and add the sodium nitrite solution dropwise. Stir at 0°C for 15 minutes.

-

To this mixture, add the solution of copper(I) bromide in 48% aqueous HBr dropwise at 0°C.

-

Heat the reaction mixture to 95°C and stir for 20 minutes.

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluted with hexane).

-

-

Expected Outcome: 630 mg of 2-bromo-1,3-dimethylbenzene (42% yield) as an orange oil.

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution pathway for the bromination of m-xylene, highlighting the formation of the sigma complex (arenium ion) intermediates.

Caption: Mechanism of m-xylene bromination.

Experimental Workflow

The diagram below outlines a typical workflow for the laboratory-scale bromination of m-xylene.

Caption: General experimental workflow.

Conclusion

The regioselectivity in the bromination of m-xylene is a well-understood process governed by the interplay of electronic and steric effects. The activating, ortho-, para-directing nature of the two methyl groups favors substitution at the 4- (and equivalent 6-) position, leading to 4-bromo-1,3-dimethylbenzene as the major product under most conditions. The sterically hindered 2-position is significantly less reactive towards direct electrophilic bromination. The choice of catalyst has a profound impact on the selectivity, with Lewis acids like AlCl₃ providing high yields of the 4-bromo isomer. For the synthesis of the sterically hindered 2-bromo-1,3-dimethylbenzene, indirect methods such as the Sandmeyer reaction are required. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of organic synthesis and drug development, enabling the controlled and selective preparation of specific bromo-m-xylene isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 3. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. EGUsphere - Gas-particle partitioning of m-xylene and naphthalene oxidation products: temperature and NOx influence [egusphere.copernicus.org]

- 6. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic … [ouci.dntb.gov.ua]

Spectroscopic Analysis of 2-Bromo-m-xylene: A Technical Guide

Introduction: 2-Bromo-m-xylene (2-bromo-1,3-dimethylbenzene) is an aromatic halogenated compound with the chemical formula C₈H₉Br.[1][2][3] It serves as a key intermediate in various organic syntheses, including the preparation of more complex molecular structures like 2,2′,4,6,6′-pentamethylbiphenyl.[4] A thorough understanding of its spectroscopic characteristics is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Multiplet | 3H | Aromatic (Ar-H) |

| ~2.4 | Singlet | 6H | Methyl (CH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data [1][5]

| Chemical Shift (δ) ppm | Assignment |

| ~139.0 | C-CH₃ |

| ~129.0 | Ar-C |

| ~128.5 | Ar-C |

| ~126.0 | C-Br |

| ~24.0 | CH₃ |

Note: The exact chemical shifts for the aromatic carbons can be complex to assign without further 2D NMR experiments.

Infrared (IR) Spectroscopy[1]

IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch (from CH₃) |

| 1570-1600 | Medium-Strong | Aromatic C=C Bending |

| 1450-1480 | Strong | Aromatic C=C Bending |

| ~750 | Strong | C-Br Stretch |

| ~700-800 | Strong | Ar-H Out-of-plane Bending |

Mass Spectrometry (MS)[1][2]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 184/186 | High | [M]⁺ (Molecular Ion) |

| 105 | 100 (Base Peak) | [M-Br]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The presence of two peaks of almost equal intensity for the molecular ion (184 and 186) is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

-

Transfer : Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

This protocol is for Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.[7]

-

Background Spectrum : Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application : Place a single drop of neat (undiluted) this compound directly onto the ATR crystal.[8]

-

Data Acquisition : Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.[8]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation Setup :

-

Set the GC oven temperature program to separate the analyte from any impurities. A typical program might start at a low temperature, then ramp up to a higher temperature.

-

Set the injector temperature (e.g., 250 °C) and MS ion source temperature (e.g., 200 °C).[9]

-

-

Injection : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

-

Separation and Ionization : The compound travels through the GC column and is then introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.[9]

-

Data Acquisition : The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

-

Data Analysis : Analyze the resulting mass spectrum to identify the base peak, the molecular ion peak, and characteristic fragmentation patterns.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible electron ionization fragmentation pathway for this compound.

Caption: Proposed fragmentation of this compound in an EI mass spectrometer.

References

- 1. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]

- 3. Cas 576-22-7,this compound | lookchem [lookchem.com]

- 4. This compound | 576-22-7 [chemicalbook.com]

- 5. This compound(576-22-7) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

An In-depth Technical Guide to 2-Bromo-m-xylene: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Bromo-m-xylene (CAS No. 576-22-7), a key intermediate in organic synthesis. This document details typical purity grades available from commercial suppliers, methods for its synthesis and purification, and analytical techniques for purity assessment.

Commercial Availability and Typical Purity

This compound, also known as 1-bromo-2,6-dimethylbenzene, is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher, suitable for most research and development applications. The compound is a clear, colorless to yellow liquid at room temperature.[1][2][3]

For your convenience, the following table summarizes the offerings from several major suppliers. Please note that prices and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | 10g, 25g, 100g, 250g, 500g[1][4][5][6] |

| Sigma-Aldrich (Merck) | 98% | Varies, check website[2][7] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Varies, check website[8] |

| CymitQuímica | 98+% | 10g, 25g, inquire for larger quantities[9] |

| Henan Alfa Chemical Co., Ltd | Inquire | Inquire[10] |

| Dayang Chem (Hangzhou) Co.,Ltd | 99.00% | Inquire[11] |

Synthesis and Purification

While commercially available, this compound can also be synthesized in the laboratory. The most common and regioselective method is the Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824).[12] This method is preferred over direct bromination of m-xylene, which typically yields the 4-bromo isomer as the major product due to electronic and steric effects.[12]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established literature procedures.

Materials:

-

2,6-Dimethylaniline

-

Ethanol (B145695) (EtOH)

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for flash column chromatography

Procedure:

-

Diazotization: In a flask cooled to 0 °C, dissolve 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol and 48% aqueous HBr.

-

Slowly add a solution of sodium nitrite (1.3 equiv) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.6 equiv) in 48% aqueous HBr.

-

Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to yield this compound as an orange oil.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Purity Assessment

The purity of this compound is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a common method for assessing the purity of volatile and semi-volatile organic compounds like this compound.

Experimental Protocol: GC-FID Analysis

The following provides a general protocol that can be adapted and optimized for specific instrumentation.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for aromatic compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the instrument's linear range (e.g., 10-100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

GC-FID Parameters (starting point for optimization):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen |

| Column | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector Temperature | 300 °C |

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy can be used for the quantitative analysis (qNMR) of this compound to determine its absolute purity. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample into an NMR tube.

-

Accurately weigh a known amount of a high-purity internal standard and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters (for ¹H qNMR):

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).

-

Spectral Width: Adequate to cover all signals of interest.

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and a signal from the internal standard.

-

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the standard

-

Purity Analysis Workflow

This diagram outlines the general steps for determining the purity of a this compound sample.

Conclusion

This compound is a commercially accessible and important building block in organic synthesis. Standard purities are generally high, and reliable methods for its synthesis and purification are well-established. For researchers requiring precise characterization, GC-FID and qNMR provide robust methods for purity determination. The protocols and data presented in this guide offer a solid foundation for the procurement, synthesis, and analysis of this compound in a research and development setting.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sigma-Aldrich [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-m-xylene (CAS No. 576-22-7), a key intermediate in various organic syntheses. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][2][3] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 206 °C | [1][2][4] |

| Melting Point | -10 °C | [1][2][4] |

| Flash Point | 73 °C (163.4 °F) | [1][5] |

| Density | 1.389 g/mL at 25 °C | [1][2][4] |

| Vapor Density | 6.38 | [5] |

| Solubility | Soluble in aqueous solution. Very soluble in ethanol, acetone, and benzene. | [1][2][4] |

| Refractive Index | n20/D 1.555 | [2] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1][3][5] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [6][7] |

Experimental Protocols

The following sections detail the methodologies for determining the key safety-related data presented above. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens Closed Cup Tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[8]

Methodology (ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a test cup, lid, shutter, ignition source, and heating source.[8]

-

Procedure:

-

A sample of this compound (approximately 75 mL) is placed in the test cup.[8]

-

The cup is heated at a slow, constant rate.

-

A stirrer ensures uniform temperature throughout the liquid.

-

At specified temperature intervals, the ignition source is applied to the vapor space above the liquid by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[8]

-

-

Data Analysis: The observed flash point is corrected for barometric pressure.

Toxicological Studies

Toxicological data are typically derived from studies conducted in accordance with OECD Guidelines for the Testing of Chemicals.

This method is used to assess the short-term toxic effects of a single oral dose of a substance.[9]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[9]

-

Procedure:

-

The test is performed in a stepwise manner, using three animals per step.[9]

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]

-

The substance is administered orally by gavage.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9]

-

-

Data Analysis: The presence or absence of compound-related mortality at one dose level determines the next dose level to be tested. The results allow for the classification of the substance into a GHS toxicity category.[9]

This in vitro method assesses the potential of a substance to cause skin irritation.[11]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]

-

Procedure:

-

Data Analysis: The cell viability of the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]

This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.[1]

Methodology:

-